molecular formula C18H37NO2 B090697 2-(Diethylamino)ethyl laurate CAS No. 16070-12-5

2-(Diethylamino)ethyl laurate

Cat. No. B090697
CAS RN: 16070-12-5
M. Wt: 299.5 g/mol
InChI Key: UNWMSJSGBWRHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl laurate, also known as DEAE-laurate, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a surfactant and a cationic lipid for gene delivery. In

Mechanism Of Action

The mechanism of action of 2-(Diethylamino)ethyl laurate is based on its ability to form stable complexes with DNA. The cationic nature of 2-(Diethylamino)ethyl laurate allows it to interact with the negatively charged DNA molecule, resulting in the formation of a complex. This complex can then be taken up by cells, leading to the expression of the encoded gene.

Biochemical And Physiological Effects

2-(Diethylamino)ethyl laurate has been shown to have low toxicity and is generally well-tolerated by cells. It has been used in a variety of cell types and has been shown to be effective in delivering genes into cells. 2-(Diethylamino)ethyl laurate has also been shown to have a positive effect on the stability of liposomes, which can improve their efficacy as drug delivery vehicles.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Diethylamino)ethyl laurate in lab experiments is its ability to efficiently deliver genes into cells. It is also relatively easy to synthesize and can be purified by recrystallization. However, one limitation of using 2-(Diethylamino)ethyl laurate is its potential cytotoxicity at high concentrations. It is also important to note that the efficiency of gene delivery can vary depending on the cell type and experimental conditions.

Future Directions

There are several areas of future research that could be explored with 2-(Diethylamino)ethyl laurate. One possible direction is the development of more efficient gene delivery systems using 2-(Diethylamino)ethyl laurate. This could involve the modification of 2-(Diethylamino)ethyl laurate to improve its stability and efficacy. Another area of research could be the use of 2-(Diethylamino)ethyl laurate in the development of new drug delivery systems. 2-(Diethylamino)ethyl laurate could be used to improve the stability and efficacy of liposomes, which could lead to the development of more effective drug delivery systems. Finally, the potential cytotoxicity of 2-(Diethylamino)ethyl laurate could be further explored to better understand its safety profile and to develop strategies to mitigate any potential toxicity.

Synthesis Methods

2-(Diethylamino)ethyl laurate can be synthesized by reacting lauric acid with diethylamine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-(Diethylamino)ethyl laurate as a white solid that can be purified by recrystallization.

Scientific Research Applications

2-(Diethylamino)ethyl laurate has been extensively used in scientific research as a cationic lipid for gene delivery. It is commonly used in transfection experiments to deliver plasmid DNA into cells. 2-(Diethylamino)ethyl laurate can form stable complexes with DNA, which can facilitate the uptake of DNA by cells. It has also been used in the development of liposomes for drug delivery.

properties

CAS RN

16070-12-5

Product Name

2-(Diethylamino)ethyl laurate

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-(diethylamino)ethyl dodecanoate

InChI

InChI=1S/C18H37NO2/c1-4-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(5-2)6-3/h4-17H2,1-3H3

InChI Key

UNWMSJSGBWRHNY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCN(CC)CC

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(CC)CC

Other CAS RN

16070-12-5

Origin of Product

United States

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